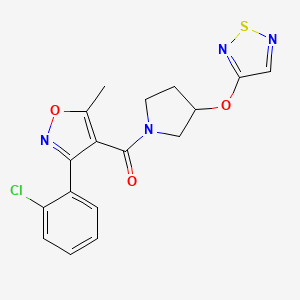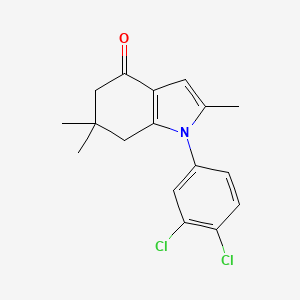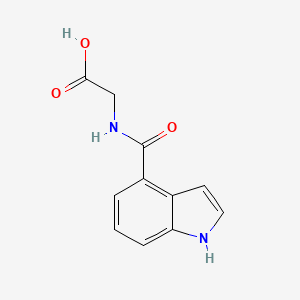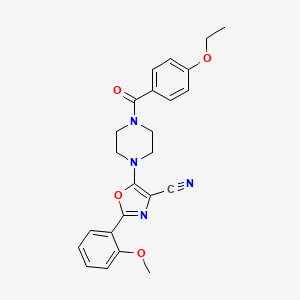
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, abbreviated as (E)-CFM, is a small molecule that has recently gained attention as a potential therapeutic agent in the field of medicinal chemistry. This compound has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. In particular, (E)-CFM has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (E)-CFM.
Wissenschaftliche Forschungsanwendungen
(E)-CFM has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. These interactions are thought to be responsible for the compound’s pharmacological activities. In particular, (E)-CFM has been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. These activities have been studied in both in vitro and in vivo models, and have been found to be effective in treating a variety of diseases and conditions.
Wirkmechanismus
The mechanism of action of (E)-CFM is not yet fully understood. However, it is believed to act via a variety of mechanisms. For example, (E)-CFM has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be responsible for the compound’s anti-inflammatory activity. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is thought to be responsible for its anti-tumor activity. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is thought to be responsible for its anti-microbial activity.
Biochemical and Physiological Effects
(E)-CFM has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory molecules. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is responsible for mediating pain perception. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is responsible for the transmission of electrical signals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-CFM in laboratory experiments include its high yield of up to 95%, its relatively low cost, and its ability to interact with a variety of biological targets. However, there are also some limitations to using (E)-CFM in laboratory experiments. For example, the compound is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, the compound is not stable in light and air, and can decompose if exposed to these conditions.
Zukünftige Richtungen
The potential applications of (E)-CFM are vast and there are many future directions in which research can be conducted. For example, further research can be done to explore the compound’s interactions with other biological targets, such as enzymes, receptors, and ion channels. In addition, further research can be done to explore the compound’s potential therapeutic applications, such as its ability to treat inflammatory diseases, cancer, and infections. Finally, further research can be done to explore the compound’s potential toxicological effects, as well as its potential for drug-drug interactions.
Synthesemethoden
(E)-CFM can be synthesized via a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an aromatic amine in the presence of an acid catalyst. In the case of (E)-CFM, the aldehyde is 2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide and the aromatic amine is 4-methoxyphenylhydrazine. The reaction proceeds at room temperature in the presence of an acid catalyst, such as p-toluenesulfonic acid. The product of the reaction is (E)-CFM, which can be isolated in a high yield of up to 95%.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-14-5-2-11(3-6-14)8-12(10-19)17(22)20-16-7-4-13(21)9-15(16)18/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSREGURKQGSOV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)


![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)
![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)


![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)